molecular formula C24H26N2O2 B4081330 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide

3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide

Cat. No. B4081330
M. Wt: 374.5 g/mol
InChI Key: YEDUZQUXRTYECW-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide, also known as MP-10, is a synthetic compound that belongs to the family of naphthamides. It was first synthesized in the late 1990s by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, it has been widely studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide is not fully understood, but it is believed to act primarily as a selective serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors with high affinity, leading to the activation of downstream signaling pathways. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide also has some affinity for other receptors, including dopamine and histamine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has been shown to have a range of biochemical and physiological effects, depending on the target receptor and tissue type. It has been shown to induce apoptosis in cancer cells, inhibit the release of pro-inflammatory cytokines, and modulate pain perception in animal models. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has also been shown to have some anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. It is also relatively easy to synthesize and purify, making it accessible for researchers. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several potential future directions for research on 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other therapies such as chemotherapy and radiation. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide may also have potential as a treatment for other medical conditions, including pain, addiction, and psychiatric disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has been extensively studied for its potential use in the treatment of various medical conditions, including cancer, pain, and addiction. It has been shown to have potent anti-tumor activity in preclinical studies, with the ability to induce cell cycle arrest and apoptosis in cancer cells. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has also been investigated for its analgesic properties, with promising results in animal models of pain. Additionally, it has been studied for its potential use in the treatment of addiction, particularly to opioids and cocaine.

properties

IUPAC Name

3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-28-23-16-20-8-4-3-7-19(20)15-22(23)24(27)25-21-11-9-18(10-12-21)17-26-13-5-2-6-14-26/h3-4,7-12,15-16H,2,5-6,13-14,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUZQUXRTYECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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